N-(3-fluoro-2-methylphenyl)thian-3-amine

Catalog No.
S13806284
CAS No.
M.F
C12H16FNS
M. Wt
225.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-fluoro-2-methylphenyl)thian-3-amine

Product Name

N-(3-fluoro-2-methylphenyl)thian-3-amine

IUPAC Name

N-(3-fluoro-2-methylphenyl)thian-3-amine

Molecular Formula

C12H16FNS

Molecular Weight

225.33 g/mol

InChI

InChI=1S/C12H16FNS/c1-9-11(13)5-2-6-12(9)14-10-4-3-7-15-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3

InChI Key

OMGYEVJZPPUXAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NC2CCCSC2

N-(3-fluoro-2-methylphenyl)thian-3-amine is an organic compound characterized by its unique molecular structure, which includes a thian-3-amine moiety and a 3-fluoro-2-methylphenyl group. Its molecular formula is C12H16FNSC_{12}H_{16}FNS, and it has a molecular weight of approximately 225.33 g/mol. The presence of the fluorine atom enhances the compound's stability and potentially influences its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology .

, including:

  • Oxidation: This process can convert the compound into sulfoxides or sulfones, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: The compound can be reduced to yield corresponding amine derivatives, typically employing reducing agents like lithium aluminum hydride.
  • Substitution: The fluorine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups .

The biological activity of N-(3-fluoro-2-methylphenyl)thian-3-amine is still under investigation. Initial studies suggest that compounds with similar structures may exhibit significant interactions with biological targets, such as enzymes and receptors involved in various metabolic pathways. The unique structural features imparted by the fluorine atom may enhance binding affinities and selectivity towards specific biological targets, potentially leading to therapeutic applications .

The synthesis of N-(3-fluoro-2-methylphenyl)thian-3-amine typically involves:

  • Starting Materials: The reaction usually begins with 3-fluoro-2-methylaniline and thian-3-amine.
  • Reaction Conditions: The synthesis is conducted under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction.
  • Purification: After the reaction, purification methods such as crystallization or distillation are employed to isolate the desired product in high purity .

N-(3-fluoro-2-methylphenyl)thian-3-amine has potential applications in several fields:

  • Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Research: The compound is useful in studying biochemical pathways and interactions due to its distinct chemical properties.

Interaction studies are crucial for understanding how N-(3-fluoro-2-methylphenyl)thian-3-amine interacts with biological systems. Preliminary research indicates that its fluorinated structure may enhance binding interactions with certain receptors or enzymes, which could lead to improved efficacy in therapeutic applications. Further studies are necessary to elucidate its mechanism of action and potential side effects .

Several compounds share structural similarities with N-(3-fluoro-2-methylphenyl)thian-3-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3-chloro-2-methylphenyl)thian-3-amineSimilar thian structure but contains chlorine instead of fluorineDifferent reactivity due to chlorine's properties
N-(2-fluorophenyl)thian-3-amineContains a fluorine atom but differs in phenyl positioningVariations in biological activity based on phenyl substitution
N-(4-fluorophenyl)thian-3-amineFluorinated phenyl group at para positionPotentially altered binding affinity compared to ortho/para placements

Uniqueness

N-(3-fluoro-2-methylphenyl)thian-3-amine stands out due to its specific positioning of the fluorine atom and the thian moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. This unique configuration may provide advantages in terms of stability and interaction with biological targets, making it a valuable candidate for further research and development .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.09874885 g/mol

Monoisotopic Mass

225.09874885 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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